

URB-597 (KDS-4103): A Technical Whitepaper on a Selective FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, **URB-597** elevates its endogenous levels, thereby enhancing cannabinoid signaling. This mechanism has positioned **URB-597** as a valuable research tool and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain. This document provides a comprehensive technical overview of **URB-597**, including its alternative names, chemical properties, mechanism of action, and detailed experimental protocols for its study.

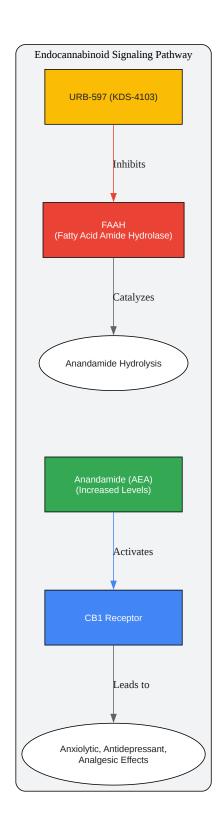
Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes and inactivates the endocannabinoid anandamide. Inhibition of FAAH presents a compelling therapeutic strategy by augmenting the natural signaling of anandamide without the psychoactive side effects associated with direct cannabinoid receptor agonists.

URB-597 has emerged as a benchmark FAAH inhibitor due to its high potency and selectivity. [1][2][3] Its alternative designations include KDS-4103, EX-597, and ORG-231295.[4] This

whitepaper will delve into the technical details of **URB-597**, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Properties and Alternative Names


URB-597 is chemically identified as [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate.[4] A summary of its chemical properties and alternative names is presented in the table below.

Property	Value	
IUPAC Name	[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate	
Alternative Names	KDS-4103, EX-597, ORG-231295	
CAS Number	546141-08-6	
Molecular Formula	C20H22N2O3	
Molecular Weight	338.407 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	

Mechanism of Action

URB-597 acts as an irreversible inhibitor of FAAH.[4] This inhibition leads to an accumulation of anandamide in the central nervous system and peripheral tissues.[4] The elevated anandamide levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, resulting in various physiological effects.

Click to download full resolution via product page

Figure 1: Mechanism of action of URB-597 in the endocannabinoid signaling pathway.

Quantitative Data

The inhibitory potency of **URB-597** against FAAH has been quantified in various in vitro and in vivo studies.

Parameter	Species/Tissue	Value
IC50	Rat Brain Membranes	5 nM
IC50	Human Liver Microsomes	3 nM
ID50	Rat Brain (intraperitoneal)	0.15 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments involving URB-597.

In Vitro FAAH Inhibition Assay

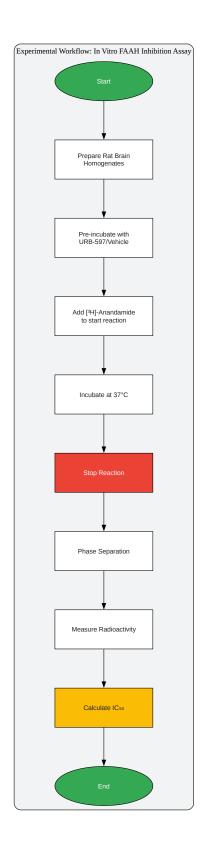
This protocol outlines a method to determine the inhibitory activity of **URB-597** on FAAH in rat brain homogenates.

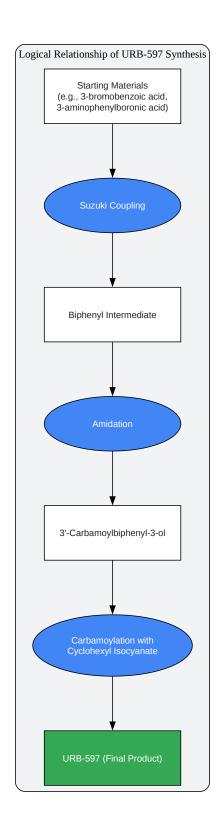
Materials:

- Rat brain tissue
- URB-597
- [3H]-Anandamide (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation fluid
- Scintillation counter

Procedure:

Prepare rat brain homogenates in ice-cold assay buffer.





- Pre-incubate the brain homogenates with varying concentrations of **URB-597** or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding [3H]-anandamide to the mixture.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).
- Separate the aqueous and organic phases by centrifugation. The hydrolyzed product ([³H]-ethanolamine) will be in the aqueous phase, while the unhydrolyzed [³H]-anandamide will remain in the organic phase.
- Measure the radioactivity in the aqueous phase using a scintillation counter.
- Calculate the percentage of FAAH inhibition for each concentration of URB-597 and determine the IC₅₀ value.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- To cite this document: BenchChem. [URB-597 (KDS-4103): A Technical Whitepaper on a Selective FAAH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682809#urb-597-alternative-names-kds-4103]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com